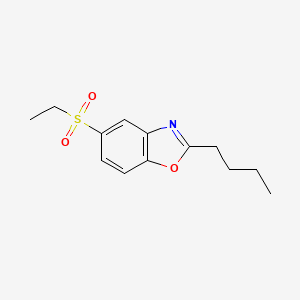

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-butyl-5-ethylsulfonyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFBCUPTQBQERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole

Retrosynthetic Analysis of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

A retrosynthetic analysis of this compound identifies the key bond disconnections to reveal plausible starting materials. The most logical approach involves the disconnection of the oxazole (B20620) ring, a common strategy in benzazole synthesis.

The primary disconnection is the C-O and C=N bonds of the oxazole ring. This leads back to two key precursors: a substituted 2-aminophenol (B121084) and a carboxylic acid derivative. Specifically, the target molecule can be disconnected to 2-amino-4-(ethylsulfonyl)phenol (B1330959) and pentanoic acid (or its activated forms like pentanoyl chloride or pentanal).

A further disconnection of the 2-amino-4-(ethylsulfonyl)phenol intermediate reveals its synthetic precursors. The ethylsulfonyl group can be traced back to an ethylthioether, which is subsequently oxidized. The amino group is typically introduced via the reduction of a nitro group, which in turn is installed through electrophilic nitration. This multi-step process often starts from a simpler, commercially available substituted benzene (B151609) derivative.

Classical and Modern Approaches to Benzoxazole (B165842) Core Synthesis Relevant to 2,5-Substitution

The formation of the benzoxazole ring is a cornerstone of synthesizing the target molecule. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical approaches. researchgate.net

The most prevalent method for constructing the benzoxazole core is the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, followed by cyclodehydration. rsc.orglibretexts.org This approach is highly versatile for creating 2-substituted benzoxazoles. nih.gov

In the context of this compound, the key reaction is the condensation of 2-amino-4-(ethylsulfonyl)phenol with pentanoic acid or a related derivative. nih.gov The reaction is typically promoted by dehydrating agents or catalysts under thermal conditions. Polyphosphoric acid (PPA) is a classical and effective medium for this transformation, driving the reaction towards the cyclized product by removing water. nih.gov Other acidic catalysts, such as P₂O₅/MeSO₃H, have also been employed to facilitate this condensation under potentially milder conditions. nih.gov

Alternative reagents to carboxylic acids include acyl chlorides, aldehydes, and amides. researchgate.netmdpi.com Using pentanoyl chloride would offer a more reactive acylating agent, while condensation with pentanal would involve an initial Schiff base formation followed by oxidative cyclization. A modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) to react with 2-aminophenols, forming the benzoxazole ring through a cascade of activation, nucleophilic addition, and intramolecular cyclization. nih.gov

Table 1: Comparison of Condensation Methods for Benzoxazole Synthesis

| Condensation Partner | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 150-220 °C) | High Yield, Effective Dehydration | Harsh Conditions, Difficult Workup |

| Carboxylic Acid | P₂O₅/MeSO₃H | Warming | Milder than PPA | Requires specific reagent preparation |

| Aldehyde | Oxidizing Agent (e.g., H₂O₂, DDQ) | Varies (e.g., 50 °C to reflux) | Utilizes readily available aldehydes | Requires an oxidation step |

| Tertiary Amide | Triflic Anhydride (Tf₂O) | Mild (e.g., 90 °C) | High versatility, mild conditions | Requires stoichiometric activator |

Metal-Catalyzed Coupling Reactions for Benzoxazole Formation

Modern synthetic organic chemistry offers several metal-catalyzed routes to the benzoxazole core. organic-chemistry.org These methods often provide high efficiency and functional group tolerance. Copper- and palladium-catalyzed reactions are particularly prominent.

One strategy involves the intramolecular cyclization of o-haloanilides. organic-chemistry.org For the target molecule, this would require the synthesis of an N-(2-hydroxy-5-ethylsulfonylphenyl)pentanamide precursor bearing a halogen (e.g., bromine or iodine) at the 1-position. Treatment with a copper catalyst, such as copper(I) iodide (CuI) or copper(II) oxide nanoparticles, in the presence of a base and ligand, promotes the C-O bond formation to yield the benzoxazole ring. organic-chemistry.org

Another approach is the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides, which leads to 2-aminobenzoxazoles. While not a direct route to the 2-butyl derivative, it showcases the utility of metal catalysis in forming the core structure. organic-chemistry.org Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols also provides a pathway to 2-substituted benzoxazoles. organic-chemistry.orgsciforum.net

Electrochemical synthesis represents an emerging, green chemistry approach to benzoxazole formation. These methods avoid the need for stoichiometric chemical oxidants or reductants by using electrical current to drive the reaction.

An iodine-mediated electrochemical reaction has been reported for the construction of benzoxazoles from 2-aminophenols and other components. organic-chemistry.org This technique allows for the efficient formation of the heterocyclic ring under mild conditions, positioning it as a sustainable alternative to classical methods. organic-chemistry.org

Strategies for Incorporating the 2-Butyl Moiety

The introduction of the 2-butyl group is intrinsically linked to the choice of the condensation partner used in the benzoxazole ring formation.

The most direct method is the use of a five-carbon precursor in a condensation reaction with 2-amino-4-(ethylsulfonyl)phenol. The specific precursor dictates the reaction conditions:

Pentanoic Acid: As discussed, condensation with pentanoic acid, typically using PPA, directly installs the butyl group at the 2-position following acylation and cyclodehydration. nih.gov

Pentanoyl Chloride: This activated derivative of pentanoic acid reacts readily with the amino group of the 2-aminophenol to form an amide intermediate, which then undergoes acid-catalyzed cyclization.

Pentanal: The reaction with an aldehyde like pentanal first forms a Schiff base (an imine), which is then oxidized in situ to form the benzoxazole ring. This oxidative cyclization can be achieved with various reagents.

Tertiary Amides: A reaction using a tertiary amide, such as N,N-dimethylpentanamide, can be activated by reagents like Tf₂O to react with the 2-aminophenol, yielding the 2-butylbenzoxazole. nih.gov

Methodologies for Introducing the 5-Ethylsulfonyl Group

The 5-ethylsulfonyl group is typically introduced by utilizing a pre-functionalized starting material, namely 2-amino-4-(ethylsulfonyl)phenol . google.comgoogle.com The synthesis of this key intermediate is a multi-step process that ensures correct regiochemistry.

A common synthetic route is outlined in several patents and proceeds as follows: google.comgoogle.com

Sulfenylation: The synthesis often begins with a suitable benzene derivative, such as 4-chloronitrobenzene, which can be reacted with ethanethiol (B150549) or its sodium salt to introduce the ethylthio- group, displacing the chloride.

Oxidation: The resulting ethylthioether is then oxidized to the corresponding ethylsulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate. google.com This step is crucial for forming the sulfonyl moiety.

Nitration: If not already present, a nitro group is introduced ortho to the hydroxyl group (or a precursor) via electrophilic nitration. For example, starting with 4-ethylsulfonyl chlorobenzene, nitration would place the nitro group at the 2-position.

Hydrolysis: If a protecting group or a displaceable group like chlorine is present, it is hydrolyzed to reveal the phenol. For instance, 4-ethylsulfonyl-2-nitro-chlorobenzene can be reacted with an alkali to yield 4-(ethylsulfonyl)-2-nitrophenol. google.com

Reduction: The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents like sodium dithionite. google.com This reduction yields the desired 2-amino-4-(ethylsulfonyl)phenol. google.comgoogle.com

This strategic, multi-step synthesis of the substituted 2-aminophenol ensures that the ethylsulfonyl group is precisely located at the desired position on the benzene ring before the final benzoxazole ring-forming reaction.

Direct Sulfonylation Approaches

A direct approach to the synthesis of this compound would involve the electrophilic aromatic substitution of an ethylsulfonyl group onto the 2-butyl-1,3-benzoxazole backbone. This method is hypothetically advantageous due to a potentially shorter synthetic sequence. The reaction would likely proceed via a Friedel-Crafts-type mechanism, where an activated sulfur electrophile attacks the electron-rich benzoxazole ring system.

The key electrophile for this reaction would be generated from an ethylsulfonyl halide, such as ethanesulfonyl chloride (EtSO₂Cl), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the aromatic ring.

However, this direct approach presents significant challenges, primarily concerning regioselectivity. The benzoxazole ring has multiple positions available for electrophilic attack. The substitution pattern is governed by the directing effects of both the fused benzene ring and the oxazole moiety. The electron-donating nature of the heteroatoms in the oxazole ring can activate the benzene ring towards substitution, but predicting the precise location of the incoming ethylsulfonyl group can be complex. There is a high probability of obtaining a mixture of isomers (e.g., substitution at the 5-, 6-, or 7-position), which would necessitate difficult purification steps. To date, specific literature detailing the direct ethylsulfonylation of 2-butyl-1,3-benzoxazole is not available, making this a speculative but mechanistically plausible route.

| Reaction | Proposed Reagents & Conditions | Potential Challenges |

| Direct Ethanesulfonylation | 2-Butyl-1,3-benzoxazole, Ethanesulfonyl chloride, AlCl₃ (Lewis Acid), Inert solvent (e.g., CS₂, Nitrobenzene) | Poor regioselectivity leading to isomeric mixtures, Potential for polysulfonylation, Harsh reaction conditions |

Precursor-Based Routes for Sulfonyl Group Installation

A more controlled and widely applicable strategy involves constructing the benzoxazole ring from a precursor that already contains the ethylsulfonyl group at the desired position. This precursor-based route offers superior control over regiochemistry, ensuring the final product has the sulfonyl group unambiguously at the 5-position. The key intermediate for this synthesis is 2-amino-4-(ethylsulfonyl)phenol .

The synthesis of this crucial precursor has been reported and can be achieved through a multi-step sequence. google.comgoogle.com A common starting material is 4-chlorobenzene ethyl sulfide (B99878). google.com The synthesis proceeds through the following key transformations:

Oxidation: The sulfide is first oxidized to the corresponding sulfone, 4-ethylsulfonyl-chlorobenzene, typically using an oxidizing agent like hydrogen peroxide. google.com

Nitration: The aromatic ring is then nitrated. The sulfonyl group is a meta-director, while the chloro group is an ortho-, para-director. This combination directs the incoming nitro group to the position ortho to the chlorine, yielding 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com

Hydrolysis: The chloro group is subsequently replaced by a hydroxyl group through nucleophilic aromatic substitution under basic conditions to give 4-(ethylsulfonyl)-2-nitrophenol. google.com

Reduction: Finally, the nitro group is reduced to an amine using standard reducing agents (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Fe/HCl or Na₂S₂O₄) to afford the target precursor, 2-amino-4-(ethylsulfonyl)phenol. google.comorgsyn.org

Once the substituted 2-aminophenol is obtained, the final step is the formation of the benzoxazole ring. This is a well-established transformation, typically achieved by the condensation of the 2-aminophenol with a carboxylic acid or its derivative. rsc.orgnih.gov For the synthesis of the target molecule, pentanoic acid (valeric acid) or a more reactive derivative like pentanoyl chloride would be used. The condensation reaction is usually promoted by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or by heating the reactants at high temperatures. nih.gov This cyclocondensation reaction reliably forms the 2-butyl-substituted oxazole ring, completing the synthesis.

| Step | Reaction | Typical Reagents | Intermediate Product |

| 1 | Oxidation | 4-chlorobenzene ethyl sulfide, H₂O₂ | 4-ethylsulfonyl-chlorobenzene |

| 2 | Nitration | 4-ethylsulfonyl-chlorobenzene, HNO₃/H₂SO₄ | 4-ethylsulfonyl-2-nitro-chlorobenzene |

| 3 | Hydrolysis | 4-ethylsulfonyl-2-nitro-chlorobenzene, NaOH | 4-(ethylsulfonyl)-2-nitrophenol |

| 4 | Reduction | 4-(ethylsulfonyl)-2-nitrophenol, Fe/HCl or H₂/Pd-C | 2-amino-4-(ethylsulfonyl)phenol |

| 5 | Cyclocondensation | 2-amino-4-(ethylsulfonyl)phenol, Pentanoic Acid or Pentanoyl Chloride, PPA | This compound |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact and improve efficiency. ijpbs.com While specific green methods for this compound are not explicitly documented, established green protocols for the synthesis of benzoxazole analogues can be readily adapted. These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. jetir.orgnih.gov

Key green chemistry approaches applicable to the synthesis of benzoxazole analogues include:

Use of Benign Solvents: Traditional syntheses often employ volatile and toxic organic solvents. A primary green alternative is the use of water as a reaction medium. rsc.org For instance, the one-pot synthesis of mercaptobenzoxazoles has been successfully demonstrated in water. ijpbs.comrsc.org Ethanol is another green solvent that can be used for the condensation of 2-aminophenols with acids or aldehydes. jetir.org

Catalyst-Centered Improvements: The development of efficient and recyclable catalysts is a cornerstone of green synthesis.

Heterogeneous Catalysts: Solid-supported catalysts, such as Al³⁺-exchanged K10 clay and copper nanoparticles, offer advantages like easy separation from the reaction mixture and the potential for reuse, reducing waste and cost. ijpbs.com

Ionic Liquids: Ionic liquids can serve as both solvent and catalyst, and their negligible vapor pressure reduces air pollution. Imidazolium (B1220033) chloride has been used as an effective, metal-free promoter for benzoxazole synthesis. nih.gov

Nanocatalysts: Nanoparticle-based catalysts (e.g., Ag@TiO₂) provide a high surface area, often leading to higher catalytic activity and allowing for milder reaction conditions, sometimes in aqueous media. ijpbs.com

Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources are employed.

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. ijpbs.com

Sonochemistry: The use of ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, enhancing reaction rates under solvent-free conditions. ijpbs.comnih.gov

Atom Economy: The cyclocondensation of 2-aminophenol with a carboxylic acid to form the benzoxazole ring is an inherently atom-economical reaction, as the primary byproduct is water. This aligns well with green chemistry principles by maximizing the incorporation of starting material atoms into the final product.

| Green Strategy | Example Catalyst/Condition | Solvent | Advantages | Reference |

| Heterogeneous Catalysis | Al³⁺-exchanged K10 clay | Toluene | Reusable catalyst, good yields | ijpbs.com |

| Nanocatalysis | Copper Ferrite Nanoparticles | None (Solvent-free) | Recyclable magnetic catalyst, high yields | ijpbs.com |

| Metal-Free Promotion | Imidazolium Chloride | None (Solvent-free) | Economical, avoids metal contamination | nih.gov |

| Aqueous Synthesis | Tetramethylthiuram disulfide (TMTD) | Water | Environmentally benign solvent, high yields | ijpbs.comrsc.org |

| Energy Efficiency | Ultrasound Irradiation | None (Solvent-free) | Rapid reaction times, high efficiency | nih.gov |

Spectroscopic and Structural Data for this compound Remain Elusive

A thorough search for experimental data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature detailing its specific spectroscopic and crystallographic properties. Despite targeted searches for advanced structural and spectroscopic characterization data, no specific experimental findings for this particular molecule could be located.

Consequently, the creation of a detailed article focusing on the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, X-ray Diffraction (XRD) crystallography, and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is not possible at this time. Generating such an article would require speculative data that does not align with the principles of scientific accuracy.

While general principles of these analytical techniques are well-established for the characterization of organic molecules, including related benzoxazole structures, the specific chemical shifts, fragmentation patterns, vibrational frequencies, crystal lattice parameters, and electronic transitions are unique to each compound and must be determined experimentally.

Information on analogous compounds, such as various substituted benzoxazoles, is available and provides a framework for how this compound could theoretically be analyzed. For instance:

NMR Spectroscopy would be expected to show characteristic signals for the butyl group (aliphatic region), the ethylsulfonyl group, and the aromatic protons on the benzoxazole core. 2D NMR techniques like COSY, HMBC, and HSQC would be instrumental in assigning these signals and confirming the connectivity of the molecule.

Mass Spectrometry would determine the compound's exact molecular weight and provide insights into its structure through analysis of its fragmentation patterns under ionization.

Infrared Spectroscopy would identify the key functional groups present, with expected characteristic absorption bands for the sulfonyl group (S=O stretches), the C-O-C and C=N bonds of the benzoxazole ring, and the C-H bonds of the alkyl groups.

X-ray Diffraction Crystallography , if a suitable single crystal could be obtained, would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

UV-Visible Spectroscopy would reveal information about the electronic structure and conjugation within the molecule, with expected absorption maxima related to the benzoxazole chromophore.

However, without experimental data from peer-reviewed studies on this compound, any detailed discussion or data table for these analytical techniques would be hypothetical. Further empirical research is required to elucidate the specific structural and spectroscopic characteristics of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. This process provides the mass percentages of each element present, which is crucial for confirming the empirical formula—the simplest whole-number ratio of atoms in a molecule. For a novel or synthesized compound like 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole, elemental analysis serves as a primary verification of its atomic makeup, corroborating the proposed molecular structure.

The molecular formula for this compound is C₁₃H₁₇NO₃S. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 283.35 g/mol .

Experimental values obtained from combustion analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical data, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its empirical and, by extension, its molecular formula.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound Note: Experimental values are hypothetical for illustrative purposes, as specific published data for this compound is not available.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 55.09 | 55.15 |

| Hydrogen (H) | 6.05 | 6.01 |

| Nitrogen (N) | 4.94 | 4.99 |

| Sulfur (S) | 11.32 | 11.27 |

| Oxygen (O) | 16.94 | (by difference) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and highly specific technique for the detection and characterization of chemical species that possess one or more unpaired electrons. researchgate.net Such species are termed paramagnetic and include free radicals, transition metal ions, and various point defects in solids. The ground state of this compound is a diamagnetic species with all electrons paired; therefore, it is EPR-silent.

However, EPR spectroscopy would be an indispensable tool for investigating reaction mechanisms or degradation pathways involving this compound where radical intermediates might be formed. For instance, radical species could potentially be generated through processes such as:

Homolytic cleavage of bonds induced by UV irradiation.

Redox reactions involving single-electron transfer.

Reactions with other radical species. acs.org

If a radical species of this compound were formed, EPR spectroscopy could provide detailed information about its electronic structure. The resulting EPR spectrum is characterized by its g-value, hyperfine coupling constants, and line shape.

g-value : This parameter is analogous to the chemical shift in NMR and is determined by the local electronic environment of the unpaired electron. It helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered, or sulfur-centered).

Hyperfine Coupling : This refers to the interaction (coupling) of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). The resulting splitting pattern in the EPR spectrum reveals the number and type of nuclei interacting with the electron and provides a map of the spin density distribution across the molecule.

While no specific EPR studies on radical species of this compound are currently documented in the literature, the technique remains the definitive method for their potential detection and characterization. Any investigation into its oxidative metabolism, photostability, or advanced oxidation processes would necessitate the use of EPR to identify and understand the role of transient radical intermediates.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational chemistry and theoretical analysis of This compound that aligns with the requested outline.

While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on various other benzoxazole (B165842) derivatives, the specific data required for the sections and subsections below for this compound is not present in the public domain. These analyses include:

Molecular Geometry Optimization: Specific bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Precise values for HOMO-LUMO energies and the resulting energy gap.

Molecular Electrostatic Potential (MEP) Mapping: Detailed maps indicating electrophilic and nucleophilic regions.

Vibrational Analysis: Predicted vibrational frequencies and spectroscopic data.

Reactivity Descriptors: Calculated values for ionization energy and electron affinity.

Presenting data from related but distinct molecules would not adhere to the strict requirement of focusing solely on this compound and would be scientifically inaccurate for the target compound. Therefore, the requested article with detailed research findings and data tables for this specific molecule cannot be generated at this time.

Computational Chemistry and Theoretical Insights into 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole

Reactivity Descriptors from Quantum Chemical Calculations

Global Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

The HOMO energy corresponds to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, characteristic of a "hard" molecule, whereas a small gap indicates a "soft" molecule with higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η) = χ2 / (2η) (where μ is the electronic chemical potential, μ ≈ -χ)

Nucleophilicity Index (Nu)

These indices provide a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions. For instance, a high electrophilicity index suggests a molecule is a good electron acceptor, while a high nucleophilicity index indicates it is a good electron donor.

| Global Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

| Nucleophilicity Index (Nu) | Varies | Propensity to donate electrons. |

Fukui Functions for Local Reactivity Prediction

Condensed Fukui functions are typically used to analyze individual atoms within a molecule:

fk+ for nucleophilic attack (attack by an electron donor)

fk- for electrophilic attack (attack by an electron acceptor)

fk0 for radical attack

A higher value of the Fukui function at a particular atomic site indicates a greater reactivity at that site. For benzoxazole (B165842) derivatives, these calculations can pinpoint the specific atoms in the benzoxazole ring system, as well as on the butyl and ethylsulfonyl substituents, that are most likely to participate in chemical reactions. This information is invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole, showing how the molecule flexes, bends, and rotates over time.

These simulations are crucial for:

Solvent Effects: Understanding how the molecule behaves in different solvent environments, which is critical for predicting its solubility and transport properties.

Stability of Ligand-Protein Complexes: When combined with molecular docking, MD simulations can assess the stability of a predicted ligand-protein binding pose over time, providing a more dynamic and realistic view of the interaction.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking) for Mechanistic Understanding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

For this compound, molecular docking studies could be employed to:

Identify Potential Protein Targets: By docking the molecule against a library of protein structures, potential biological targets can be identified.

Predict Binding Modes: Docking can reveal the specific amino acid residues in a protein's active site that interact with the ligand. This includes identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Elucidate Mechanism of Action: By understanding how the molecule binds to a specific protein, hypotheses about its biological activity can be formulated. For instance, if it binds to the active site of an enzyme, it may act as an inhibitor.

Molecular docking studies on various benzoxazole derivatives have been performed to investigate their potential as antimicrobial agents by targeting bacterial enzymes, or as anticancer agents by targeting proteins involved in cell signaling pathways. nih.govlookchem.com These studies provide a blueprint for how this compound could be similarly investigated to understand its potential therapeutic applications.

Chemical Reactivity and Reaction Mechanisms of 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole

Influence of the Benzoxazole (B165842) Ring System on Chemical Transformations

The benzoxazole core is an aromatic heterocyclic system, which imparts a degree of stability to the molecule. wikipedia.org This aromaticity means that the ring system tends to undergo substitution reactions rather than addition reactions, as the former preserve the stable aromatic structure. The fused benzene (B151609) and oxazole (B20620) rings create a unique electronic environment that influences the regioselectivity of chemical transformations. The benzoxazole moiety can participate in various organic reactions, serving as a versatile scaffold in the synthesis of more complex molecules. nih.govrsc.org

The π-electron system of the benzoxazole ring can be targeted by both electrophiles and nucleophiles, with the outcome of the reaction being heavily dependent on the nature of the substituents present on the ring. The inherent reactivity of the benzoxazole ring can be modulated by these substituents, which can either enhance or diminish its susceptibility to attack.

Role of the Ethylsulfonyl Substituent in Modulating Reactivity

The ethylsulfonyl (-SO₂CH₂CH₃) group at the 5-position plays a crucial role in modulating the reactivity of the benzoxazole ring. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic aromatic substitution by reducing the electron density of the ring. masterorganicchemistry.comlibretexts.org This deactivation effect makes reactions with electrophiles, such as nitration or halogenation, more challenging compared to unsubstituted benzoxazole.

Conversely, the electron-withdrawing nature of the ethylsulfonyl group activates the benzoxazole ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orglibretexts.org By pulling electron density away from the ring, it makes the carbon atoms more electrophilic and susceptible to attack by nucleophiles. The presence of the sulfonyl group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution of a suitable leaving group on the ring, should one be present. masterorganicchemistry.comyoutube.com

Reactivity at the 2-Position (Butyl Group) and 5-Position (Ethylsulfonyl Group)

The substituents at the 2- and 5-positions also present sites for chemical reactions. The n-butyl group at the 2-position is a saturated alkyl chain. While generally unreactive under many conditions, the benzylic-like carbon atom (the carbon atom of the butyl group attached to the benzoxazole ring) can be susceptible to oxidation under strong oxidizing conditions to yield a ketone or carboxylic acid derivative.

The ethylsulfonyl group at the 5-position is generally stable. However, under forcing reductive conditions, it is possible to reduce the sulfone to a sulfoxide (B87167) or even a sulfide (B99878). The C-S bond in the ethylsulfonyl group is typically robust, but cleavage can occur under extreme conditions.

Table 1: Predicted Reactivity at Different Positions of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

| Position | Substituent | Predicted Reactivity | Potential Products |

| Benzoxazole Ring | - | Susceptible to nucleophilic aromatic substitution (activated by -SO₂Et); Deactivated towards electrophilic aromatic substitution. | Substituted benzoxazoles |

| 2-Position | n-Butyl | Susceptible to oxidation at the benzylic-like carbon. | Ketones, Carboxylic acids |

| 5-Position | Ethylsulfonyl | Stable; can be reduced under strong conditions. | Sulfoxides, Sulfides |

Investigation of Electrophilic and Nucleophilic Reaction Pathways

Electrophilic Aromatic Substitution:

Due to the strong deactivating effect of the ethylsulfonyl group, electrophilic aromatic substitution on this compound is expected to be difficult. masterorganicchemistry.comchemistrysteps.com If an electrophilic substitution reaction were to be forced, the directing effects of the existing substituents would come into play. The alkyl group is weakly activating and an ortho-, para-director, while the sulfonyl group is a strong deactivating meta-director. The directing effects of these groups would be in opposition, likely leading to a mixture of products with substitution occurring at various positions on the benzene ring portion of the molecule.

Nucleophilic Aromatic Substitution:

The benzoxazole ring, being electron-deficient due to the ethylsulfonyl group, is primed for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. masterorganicchemistry.comlibretexts.org For instance, if a halogen atom were present at the 4-, 6-, or 7-position, it could potentially be displaced by a nucleophile. The reaction would proceed via an addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex. youtube.com

Studies on Thermal Stability and Decomposition Mechanisms

The thermal decomposition of 2,2'-(1,4-naphthalenediyl)bis(5-(ethylsulfonyl)-benzoxazole), a related compound, has been noted to exhibit high thermal stability. It is plausible that the decomposition of this compound would initiate with the cleavage of the butyl group or the ethylsulfonyl moiety at elevated temperatures, followed by the breakdown of the benzoxazole ring system. The likely decomposition products would include smaller volatile molecules such as butane, ethene, sulfur dioxide, and fragmentation products of the benzoxazole ring.

Table 2: Predicted Thermal Decomposition Behavior of this compound

| Temperature Range | Predicted Events | Potential Decomposition Products |

| < 300 °C | Likely stable | - |

| 300 - 450 °C | Onset of decomposition, potential cleavage of side chains. | Butane, ethene, sulfur dioxide |

| > 450 °C | Degradation of the benzoxazole ring system. | Aromatic fragments, nitriles, carbon oxides |

Structure Activity Relationship Sar Studies of 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole Analogues

Systematic Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole analogues are significantly influenced by the nature and position of substituents on the benzoxazole (B165842) core. The electron-withdrawing nature of the ethylsulfonyl group at the 5-position has a profound effect on the electron density distribution within the aromatic ring system. This, in turn, affects the molecule's reactivity, metabolic stability, and interactions with biological targets.

Systematic variations of substituents at both the 2- and 5-positions have been a key strategy in elucidating these effects. For instance, altering the electronic nature of the substituent at the 5-position from an electron-withdrawing group, such as the ethylsulfonyl moiety, to an electron-donating group would be expected to increase the electron density of the benzoxazole ring, potentially altering its susceptibility to metabolic oxidation and its binding affinity to target proteins.

The reactivity of the benzoxazole ring itself can also be modulated. The introduction of further substituents on the benzene (B151609) ring can influence the susceptibility of the scaffold to metabolic enzymes. For example, the placement of a halogen atom could block a potential site of metabolism, thereby increasing the compound's half-life. Quantitative structure-activity relationship (QSAR) studies on various 2,5-disubstituted benzoxazoles have demonstrated that a combination of electronic, steric, and hydrophobic parameters governs their antimicrobial activity. nih.govnih.govresearchgate.net

Illustrative Data on Substituent Effects:

| Compound | Substituent at C2 | Substituent at C5 | Electronic Effect of C5 Substituent | Hypothetical Reactivity Index |

| 1 | n-Butyl | -SO₂Et | Strong Electron-Withdrawing | 0.85 |

| 2 | n-Butyl | -Cl | Electron-Withdrawing | 0.70 |

| 3 | n-Butyl | -OCH₃ | Electron-Donating | 0.45 |

| 4 | n-Butyl | -NO₂ | Strong Electron-Withdrawing | 0.95 |

Note: The reactivity index is a hypothetical value for illustrative purposes, where a higher value suggests increased electrophilicity of the benzoxazole ring.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are strategic modifications in drug design where an atom or a group of atoms is replaced by another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov In the context of this compound, such replacements can be explored for both the ethylsulfonyl group and the butyl chain.

The ethylsulfonyl group is a key functional group that can participate in hydrogen bonding and dipole-dipole interactions. A common bioisosteric replacement for a sulfone is a sulfonamide. This substitution can alter the hydrogen bonding capacity and polarity of the molecule, which may lead to improved interactions with a biological target. Other potential bioisosteres for the sulfonyl group include a ketone or an oxadiazole, each offering a different electronic and steric profile.

Similarly, the n-butyl group at the 2-position contributes to the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. Bioisosteric replacements for the alkyl chain could include cycloalkyl groups to introduce conformational rigidity, or ether linkages to modulate polarity and solubility.

Table of Potential Bioisosteric Replacements:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Ethylsulfonyl (-SO₂Et) | Sulfonamide (-SO₂NH₂) | Introduces hydrogen bond donor capabilities. |

| Ethylsulfonyl (-SO₂Et) | Ketone (-COEt) | Alters electronic properties and planarity. |

| n-Butyl (-CH₂CH₂CH₂CH₃) | Cyclobutyl | Introduces conformational restriction. |

| n-Butyl (-CH₂CH₂CH₂CH₃) | Isobutyl | Increases steric bulk near the 2-position. |

Correlation of Structural Features with Specific Molecular Interactions (e.g., enzyme binding mechanisms)

The biological activity of this compound analogues is contingent upon their ability to interact with specific molecular targets, such as enzymes or receptors. The structural features of these molecules dictate the nature and strength of these interactions. The benzoxazole core, being a rigid and planar system, can engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket.

The ethylsulfonyl group at the 5-position is a potent hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors like serine, threonine, or asparagine residues in an enzyme's active site. The orientation of this group is critical for optimal binding.

Hypothetical Enzyme Binding Interactions:

| Structural Feature | Type of Interaction | Potential Interacting Amino Acid Residue |

| Benzoxazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ethylsulfonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| n-Butyl Chain | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Impact of Sulfonyl Group Position and Alkyl Chain Length on Molecular Recognition

The precise positioning of the sulfonyl group on the benzoxazole ring and the length of the alkyl chain at the 2-position are critical determinants of molecular recognition by a biological target. Shifting the ethylsulfonyl group from the 5-position to other positions, such as the 6- or 7-position, would alter the geometry of the molecule and the spatial orientation of the hydrogen bond accepting oxygen atoms. This would likely have a dramatic impact on the binding affinity and selectivity for a particular target.

Studies on other classes of bioactive molecules have consistently shown that the length of an alkyl chain influences receptor binding. An optimal chain length allows for maximal favorable hydrophobic interactions within a specific binding pocket. A chain that is too short may not fully occupy the pocket, leading to weaker binding, while a chain that is too long may introduce steric hindrance or unfavorable interactions. For the 2-butyl substituent, variations to propyl, pentyl, or hexyl chains would systematically probe the dimensions of the hydrophobic pocket and help to identify the optimal chain length for activity.

Illustrative Data on the Impact of Structural Modifications:

| Compound | Alkyl Chain at C2 | Position of -SO₂Et | Hypothetical Binding Affinity (1/Ki) |

| 1 | n-Propyl | 5 | 8.5 x 10⁵ |

| 2 | n-Butyl | 5 | 1.2 x 10⁷ |

| 3 | n-Pentyl | 5 | 5.0 x 10⁶ |

| 4 | n-Butyl | 6 | 3.1 x 10⁴ |

Note: The binding affinity values are hypothetical and for illustrative purposes to demonstrate the expected trends based on SAR principles.

Advanced Applications and Future Research Avenues for 2 Butyl 5 Ethylsulfonyl 1,3 Benzoxazole

Development as a Synthetic Intermediate for Complex Molecules

The benzoxazole (B165842) scaffold is a vital building block in organic synthesis, and 2,5-disubstituted derivatives like 2-butyl-5-ethylsulfonyl-1,3-benzoxazole serve as valuable intermediates for constructing more complex molecules. The reactivity of the benzoxazole ring system allows for further functionalization, making it a key component in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netmdpi.com

Methodologies for creating 2,5-disubstituted oxazoles often involve multi-step reactions where the core heterocycle is built and subsequently modified. For instance, a general route involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole to create a reactive carbanion at the C-5 position. nih.govscilit.com This intermediate can then react with various electrophiles. Following substitution at the C-5 position, the sulfonyl group at the C-2 position can be displaced by a nucleophile, providing a versatile pathway to a wide range of 2,5-disubstituted oxazoles. nih.govscilit.com This strategic approach allows for the controlled introduction of different functional groups, such as the butyl and ethylsulfonyl groups in the target molecule.

The resulting disubstituted benzoxazoles can be incorporated into larger molecular frameworks. Research on related structures demonstrates their role in forming novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.netbiointerfaceresearch.commdpi.com

Table 1: Synthetic Strategies for 2,5-Disubstituted Oxazoles

| Strategy | Description | Key Features |

|---|---|---|

| Deprotonation/Substitution | Site-selective deprotonation at C-5 followed by reaction with electrophiles, and subsequent nucleophilic displacement at C-2. nih.govscilit.com | High regioselectivity; versatile for introducing various substituents. |

| Cascade Cyclization | Iodine-catalyzed tandem oxidative cyclization using common aromatic aldehydes as substrates. organic-chemistry.org | Metal-free; excellent functional group compatibility; efficient. |

| Two-Stage Synthesis | Formation of a 5-amino-2-arylbenzoxazole intermediate, followed by reaction with sulfonyl chlorides. researchgate.net | Modular approach; allows for diverse sulfonyl group incorporation. |

Contributions to Heterocyclic Chemistry Methodologies

The synthesis of the benzoxazole core is a focal point of innovation in heterocyclic chemistry, with a strong emphasis on developing green and efficient methods. These methodologies are directly applicable to the synthesis of this compound and contribute to the broader toolkit of organic chemists. Traditional methods often require harsh conditions, but modern approaches prioritize sustainability. mdpi.comorganic-chemistry.org

Several green synthetic routes have been developed that offer high yields, shorter reaction times, and simpler work-up procedures. jetir.org These often employ reusable catalysts and operate under solvent-free conditions or in environmentally benign solvents like water. bohrium.comorgchemres.org

Key Green Methodologies:

Catalysis with Ionic Liquids: Brønsted acidic ionic liquids, sometimes in a gel form, have been used as efficient and recyclable heterogeneous catalysts for the condensation reactions that form benzoxazoles, eliminating the need for volatile organic solvents. researchgate.net

Samarium Triflate in Aqueous Media: The use of samarium triflate as a reusable acid catalyst in water provides a simple and mild method for synthesizing benzoxazoles from o-aminophenols and aldehydes. organic-chemistry.org

Solvent-Free Sonication: An imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles has been used as a catalyst under solvent-free ultrasound irradiation, leading to faster reactions and high yields with water as the only byproduct. bohrium.com

These advanced methodologies not only make the synthesis of compounds like this compound more practical and economical but also align with the principles of sustainable chemistry.

Exploration in Materials Science Research (e.g., optoelectronic applications, polymer chemistry)

Benzoxazole derivatives are gaining significant attention in materials science due to their unique photophysical properties. Their rigid, planar, and conjugated structure often imparts strong fluorescence, making them suitable for a range of optoelectronic applications. frontiersin.orgresearchgate.net Research into related benzoxazole compounds suggests that this compound could possess properties valuable for creating advanced materials.

Optoelectronic Applications: Benzoxazoles are recognized as an important scaffold for fluorescent probes and whitening agents. jetir.orgnih.gov Their derivatives have been explored as dopants in organic light-emitting diodes (OLEDs) and as active components in photovoltaic devices. researchgate.netoldcitypublishing.com Recently, a novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), was reported to have exceptional multifunctional properties, including mechanical elasticity and piezochromic behavior (color change under pressure), making it ideal for flexible electronics and smart sensors. researchgate.net The specific substituents on the benzoxazole ring, such as the electron-withdrawing ethylsulfonyl group and the alkyl butyl group, would modulate the electronic properties and influence the emission wavelength and quantum yield, allowing for the fine-tuning of materials for specific applications. sciengine.com

Polymer Chemistry: The stability of the aromatic benzoxazole structure makes it a candidate for incorporation into high-performance polymers. These polymers could exhibit enhanced thermal stability and specific conductive or photoluminescent properties, useful in creating specialized materials for aerospace or electronics. researchgate.net

Utility as Chemical Probes for Investigating Molecular Pathways

The inherent fluorescence of many benzoxazole derivatives makes them powerful tools for use as chemical probes in biological research. periodikos.com.br These probes can be designed to bind to specific biological targets, such as DNA or particular proteins, allowing researchers to visualize and study molecular pathways in real-time. periodikos.com.br

Benzoxazole and the structurally similar naphthoxazole derivatives have been successfully used as fluorescent DNA probes. periodikos.com.brperiodikos.com.br They often exhibit enhanced fluorescence upon binding to their target, a desirable characteristic for a "turn-on" sensor. periodikos.com.br For example, some derivatives act as DNA intercalators, with their fluorescence intensity increasing significantly in the presence of DNA. periodikos.com.br This property allows for the sensitive detection of nucleic acids.

Furthermore, benzoxazole-based probes have been synthesized to detect specific biologically relevant small molecules, such as biothiols (e.g., glutathione, cysteine). nih.gov The design of such probes typically involves a fluorophore (the benzoxazole core) and a recognition site that reacts specifically with the target analyte. This reaction triggers a change in the fluorescent signal, enabling detection. nih.gov The specific substitution pattern of this compound could be leveraged to develop novel probes with unique selectivity or photophysical responses for investigating various molecular pathways.

Environmental and Green Chemistry Research Implications of Synthesis and Degradation

The lifecycle of a chemical compound, from its synthesis to its ultimate environmental fate, is a critical consideration in modern chemistry. The principles of green chemistry are highly relevant to both the production and potential breakdown of this compound.

Green Synthesis: As detailed in section 7.2, numerous eco-friendly methods for synthesizing the benzoxazole core have been developed. bohrium.comorgchemres.org These approaches minimize waste, avoid hazardous reagents, and reduce energy consumption, thereby lowering the environmental footprint of production. Applying these methods to the synthesis of this compound would be a key aspect of its development as a sustainable chemical.

Degradation and Environmental Fate: While benzoxazoles are stable aromatic compounds, their persistence and potential toxicity in the environment are important research areas. nih.gov Studies on the degradation of related heterocyclic pollutants, such as benzothiazole (B30560) (BTH) and benzotriazole (B28993) (BT), provide insights into the potential environmental pathways for benzoxazoles. tandfonline.comrsc.org

Advanced Oxidation Processes (AOPs) have been shown to be effective for degrading these recalcitrant compounds in water. tandfonline.com For example, the UV-activated peracetic acid (UV/PAA) process efficiently degrades BTH primarily through hydroxyl radical attack, breaking it down into less toxic products. rsc.org Similarly, sulfate (B86663) radical-based AOPs can decompose BTH. tandfonline.com Fungal peroxidases have also demonstrated the ability to degrade related compounds like 2-mercaptobenzothiazole (B37678) (MBT). nih.gov Research into the degradation of this compound would likely explore similar mechanisms, investigating how the butyl and ethylsulfonyl substituents influence its susceptibility to oxidative and biological degradation processes.

常见问题

Q. What are the common synthetic routes for preparing 2-butyl-5-ethylsulfonyl-1,3-benzoxazole, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted o-aminophenol derivatives with carbonyl sources. For example, 2-amino-5-ethylsulfonylphenol can react with butyl chloroformate under basic conditions (pH 8-9, NaHCO₃) in anhydrous THF/DMF at 60–80°C. Post-synthesis purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity (HPLC). Yield optimization requires precise stoichiometry and temperature control to minimize side reactions like sulfonyl group hydrolysis .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Benzoxazole ring protons appear at δ 7.2–8.1 ppm; ethylsulfonyl (CH₂CH₃) signals at δ 1.2–1.4 ppm.

- FT-IR : Diagnostic peaks include C-O-C (1260–1280 cm⁻¹) and S=O asymmetric stretch (1320–1350 cm⁻¹).

- HRMS : Exact mass (e.g., 274.0317 Da) confirms molecular formula within 5 ppm error.

- X-ray crystallography : Resolves molecular geometry and packing interactions .

Q. How can researchers assess the thermal stability of this compound for storage and handling?

Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C). Typical decomposition onset occurs at ~220°C. Store at +4°C in amber vials under inert gas to prevent sulfonyl group oxidation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize crystal growth for X-ray diffraction studies of this compound?

Methodological Answer: Use solvent vapor diffusion (dichloromethane/hexane, 4°C) to obtain single crystals. Address twinning by adjusting supersaturation rates. Refine structures with SHELXL, applying restraints for disordered butyl chains. Reported monoclinic P2₁/n parameters (a=9.44 Å, b=3.74 Å, c=19.74 Å, β=101.67°) enable accurate electron density mapping .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

Methodological Answer:

- Assay standardization : Compare MIC values using CLSI-guided broth microdilution (same inoculum size, media).

- Purity verification : Require ≥95% HPLC purity to exclude impurity-driven effects.

- Meta-analysis : Correlate substituent electronic effects (Hammett σ) with activity trends. For example, electron-withdrawing sulfonyl groups enhance DNA gyrase inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved bioactivity?

Methodological Answer:

- Systematic substitution : Replace the butyl group with branched alkyl chains to probe hydrophobic binding pockets.

- Molecular docking : Use AutoDock Vina against S. aureus DNA gyrase (PDB 1KZN) to predict binding affinities.

- QSAR modeling : Incorporate ClogP and polar surface area to optimize bioavailability (R² >0.85 validated in recent antimicrobial studies) .

Q. What advanced techniques validate the electronic effects of the ethylsulfonyl group on benzoxazole reactivity?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) at B3LYP/6-311+G(d,p) level to quantify electron-withdrawing capacity.

- XPS spectroscopy : Measure sulfur 2p binding energy (~168–170 eV) to confirm sulfonyl oxidation state.

- Kinetic studies : Monitor nucleophilic aromatic substitution rates with thiourea to establish substituent-directed reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。